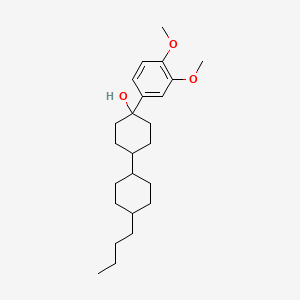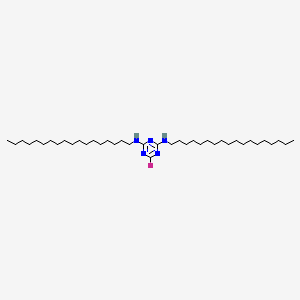![molecular formula C14H21N3O3 B14347052 N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea CAS No. 90902-06-0](/img/structure/B14347052.png)
N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea is an organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a nitrophenyl group attached to a urea moiety, which is further substituted with propan-2-yl groups. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of 4-nitrobenzylamine with isocyanates under mild conditions. The reaction is usually carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea, often involves the use of phosgene or its derivatives to generate the desired isocyanate intermediates. These intermediates then react with the appropriate amines to form the final product. The process is scalable and can be optimized for high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Used as a precursor in medicinal chemistry.
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Another nitrophenyl derivative with different substituents.
Uniqueness
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
90902-06-0 |
|---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-1,3-di(propan-2-yl)urea |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)15-14(18)16(11(3)4)9-12-5-7-13(8-6-12)17(19)20/h5-8,10-11H,9H2,1-4H3,(H,15,18) |
InChI Key |
YQUIPPJINDWFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
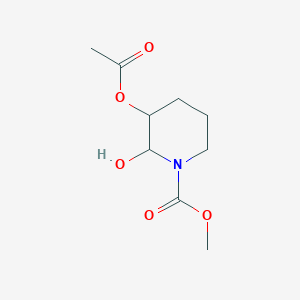
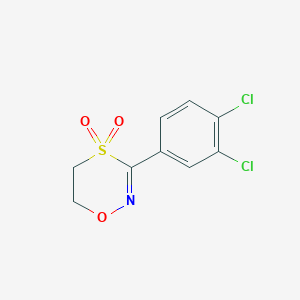
![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)
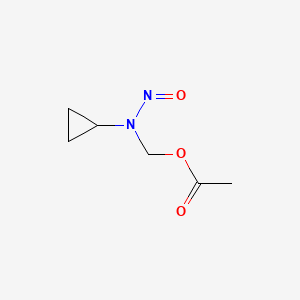
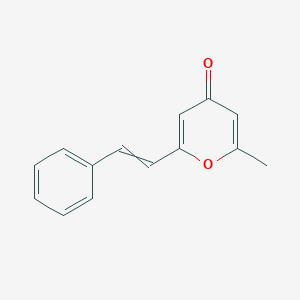
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)
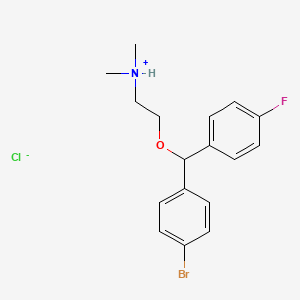
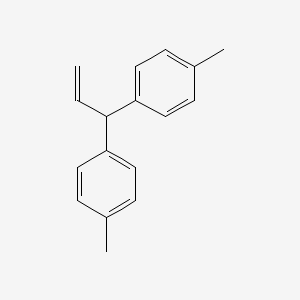
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)
